5-(4-Benzylpiperazin-1-yl)pyridin-2-amine
Description
Overview of Piperazine-Containing Compounds in Medicinal Chemistry
The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple scaffold is a cornerstone in modern drug discovery, frequently incorporated into molecules to enhance their therapeutic potential.
The piperazine moiety is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds that can interact with various biological targets. researchgate.net Its value is attributed to a combination of favorable physicochemical properties, including its basicity, solubility, and conformational flexibility. nih.govtandfonline.com
The two nitrogen atoms in the piperazine ring can be functionalized, allowing for the attachment of different substituents. This feature provides a versatile platform for chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with a specific target. tandfonline.comnih.gov Furthermore, the piperazine core can improve the pharmacokinetic profile of drug candidates by enhancing their water solubility and bioavailability. nih.govtandfonline.com
The structural adaptability of the piperazine ring has led to its incorporation into drugs across a vast spectrum of therapeutic areas. nih.govnih.gov Slight modifications to the substitution pattern on the piperazine nucleus can result in significant changes in the medicinal potential of the resulting molecules. tandfonline.comnih.gov
Piperazine derivatives have demonstrated a wide range of pharmacological activities and are found in numerous approved drugs. nih.govdongguk.edu This versatility is highlighted by their use as central nervous system (CNS) agents, anticancer compounds, antivirals, antihistamines, and anti-inflammatory drugs, among others. tandfonline.comnih.govdongguk.edu
Table 2: Examples of Piperazine-Containing Drugs and Their Therapeutic Uses
| Drug Name | Therapeutic Class |
|---|---|
| Imatinib | Anticancer |
| Clozapine | Antipsychotic |
| Vortioxetine | Antidepressant |
| Buspirone | Anxiolytic |
| Cetirizine | Antihistamine |
Contextualization of the Pyridine (B92270) Moiety in Bioactive Compounds
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is another fundamental building block in medicinal chemistry. bohrium.comnih.gov Its presence is noted in many natural products, including vitamins and alkaloids, as well as in a multitude of synthetic drugs. mdpi.com The pyridine ring system is of special interest due to its solubility characteristics and its ability to engage in various biological interactions. nih.gov
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and influences the electronic properties of the entire molecule. nih.gov This feature allows pyridine-containing compounds to bind to a wide array of biological targets. Consequently, pyridine derivatives have been developed as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.govmdpi.com The incorporation of functional groups like an amino group, as seen in 2-aminopyridine (B139424), can further enhance the compound's bioactivity. nih.gov
Current Research Landscape of Benzylpiperazine Derivatives
Benzylpiperazine (BZP) and its derivatives represent a specific class of piperazine compounds that have been the subject of extensive research. nih.gov BZP itself was initially investigated as a potential antidepressant but was found to have stimulant properties. wikipedia.org Current research on benzylpiperazine derivatives is largely focused on their potential in various therapeutic areas, moving beyond the initial stimulant profile.
In contemporary medicinal chemistry, the benzylpiperazine scaffold is being explored for its potential in developing new anticancer agents. nih.govmdpi.com For instance, researchers have designed and synthesized series of benzylpiperazine derivatives as selective inhibitors of antiapoptotic proteins like Mcl-1, which are implicated in cancer. nih.gov These studies demonstrate the potential for developing targeted cancer therapies by modifying the benzylpiperazine core. nih.gov The scaffold's ability to be readily modified allows for the creation of large libraries of compounds for screening against various cancer cell lines and other disease targets. nih.govmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
5-(4-benzylpiperazin-1-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-16-7-6-15(12-18-16)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINJXNRJRQRMKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CN=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies and Chemical Derivatization
Synthetic Routes to 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine
The construction of the target molecule hinges on the formation of the C-N bond linking the C5 position of the pyridine (B92270) ring to the N1 position of the benzylpiperazine. Two principal strategies dominate this process: nucleophilic aromatic substitution and modern palladium-catalyzed coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a well-established method for forming aryl-amine bonds. In this approach, a pyridine ring activated by electron-withdrawing groups and bearing a suitable leaving group (typically a halogen like fluorine or chlorine) at the 5-position is treated with 1-benzylpiperazine (B3395278). The lone pair of electrons on the secondary amine of benzylpiperazine acts as the nucleophile, attacking the electron-deficient pyridine ring and displacing the leaving group.
For this reaction to proceed efficiently, the pyridine ring must be sufficiently activated. The nitrogen atom within the pyridine ring inherently makes the ring electron-deficient, facilitating nucleophilic attack, particularly at the 2- and 4-positions. While the 5-position is less activated, the reaction can be driven to completion, often by using high temperatures and a base to neutralize the generated acid. A common substrate for this reaction would be a 5-halo-2-nitropyridine, where the nitro group provides strong activation; the nitro group can subsequently be reduced to the desired 2-amino group.
Table 1: Representative Nucleophilic Aromatic Substitution Reaction
| Reactant 1 | Reactant 2 | Conditions | Product |
| 5-Fluoro-2-nitropyridine | 1-Benzylpiperazine | Base (e.g., K₂CO₃), Solvent (e.g., DMSO), Heat | 5-(4-Benzylpiperazin-1-yl)-2-nitropyridine |
| 5-(4-Benzylpiperazin-1-yl)-2-nitropyridine | Reducing Agent (e.g., H₂, Pd/C) | Solvent (e.g., Ethanol) | This compound |
This table presents a generalized, plausible route as specific synthesis for the title compound via this method is not detailed in the provided sources. The conditions are typical for SNAr reactions on heteroaromatic rings.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become the premier method for constructing C-N bonds in complex molecules. This approach offers milder reaction conditions and broader substrate scope compared to traditional SNAr reactions. The reaction involves the coupling of an aryl halide or triflate (e.g., 5-bromopyridin-2-amine) with an amine (1-benzylpiperazine) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands such as BINAP or Josiphos-type ligands often employed to facilitate the catalytic cycle. A patent for a related compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, demonstrates a similar palladium-catalyzed coupling between 5-bromo-2-aminopyridine and tert-butyl piperazine-1-carboxylate, highlighting the industrial applicability of this method. This strategy allows for the direct coupling of the pre-formed benzylpiperazine and aminopyridine fragments.
Table 2: Typical Buchwald-Hartwig Amination Conditions
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent |
| 5-Bromopyridin-2-amine | 1-Benzylpiperazine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene |
| 5-Chloropyridin-2-amine | 1-Benzylpiperazine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane |
This table illustrates common conditions for Buchwald-Hartwig reactions to form arylpiperazines, providing a likely synthetic pathway to the title compound.
Preparation of Related Benzylpiperazine and Pyridin-Piperazine Scaffolds
The synthesis of diverse analogs for SAR studies requires efficient methods for preparing the constituent building blocks with various substitutions.
The 1-benzylpiperazine scaffold is commonly synthesized via direct mono-N-alkylation of piperazine (B1678402) with benzyl (B1604629) chloride. Careful control of stoichiometry and reaction conditions is necessary to minimize the formation of the 1,4-dibenzylpiperazine (B181160) by-product. One effective method involves using piperazine dihydrochloride (B599025) and piperazine hexahydrate, which helps to control the reactivity and favor mono-substitution.
Further derivatization of the piperazine ring is a key strategy for modifying molecular properties.
N-Alkylation: The remaining N-H group on a mono-substituted piperazine can be alkylated using various alkyl halides or through reductive amination with aldehydes or ketones.
N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) yields amides, introducing different electronic and steric properties.
These reactions are fundamental in creating libraries of related compounds where the nature of the substituent on one of the piperazine nitrogens is varied.
To generate a range of analogs, substituents can be introduced on both the benzyl and pyridine portions of the molecule.
Benzyl Group Modification: A variety of substituted benzylpiperazines can be prepared by using appropriately substituted benzyl chlorides (e.g., methoxy-, chloro-, or trifluoromethyl-substituted) in the initial alkylation of piperazine. This allows for the exploration of electronic and steric effects on the "eastern" portion of the molecule.
Pyridine Ring Modification: The synthesis can start with substituted pyridines. For example, using a 3-methyl-5-bromopyridin-2-amine in a Buchwald-Hartwig coupling would introduce a methyl group on the pyridine core. Functionalization of the pyridine ring is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties and target interactions.
Chemical Modification Strategies for Structure-Activity Relationship Studies
The piperazine scaffold is considered a "privileged" structure in drug discovery due to its unique properties, including its ability to be easily modified to tune pharmacological activity. SAR studies on the this compound core involve systematic modifications to identify key structural features responsible for biological activity.
Key areas for modification include:
The Benzyl Moiety: Substituents (e.g., halogens, alkyl, alkoxy groups) can be introduced at the ortho, meta, or para positions of the phenyl ring to probe for favorable interactions within a target's binding pocket. Replacing the phenyl ring with other aromatic or heteroaromatic systems is also a common strategy.
The Piperazine Ring: The piperazine ring itself can be modified, for instance, by introducing substituents on its carbon atoms, although this is less common than N-substitution due to synthetic complexity. Its conformational flexibility and basicity are key properties that can be influenced by adjacent groups.
The Aminopyridine Moiety: The 2-amino group is a crucial hydrogen bond donor and can be alkylated or acylated, though this can significantly alter its electronic character and interaction profile. Substituents can also be placed at other available positions on the pyridine ring to alter its electronics and steric profile.
Table 3: Common Modifications for SAR Studies of Piperazine Derivatives
| Molecular Region | Modification Strategy | Example Modification | Potential Impact |
| Benzyl Ring | Substitution | Add 4-Fluoro or 4-Methoxy group | Alter lipophilicity, electronics, and potential for specific interactions (e.g., halogen bonding). |
| Piperazine Core | N-Substitution | Replace Benzyl with other aryl, heteroaryl, or alkyl groups | Modulate basicity, steric bulk, and target interactions. |
| Pyridine Ring | Substitution | Add a methyl or chloro group to the pyridine | Fine-tune pKa, solubility, and metabolic stability. |
| Pyridine 2-Amine | Acylation/Alkylation | Convert -NH₂ to -NHAc or -NHMe | Remove H-bond donor capability, alter basicity and steric profile. |
These systematic modifications allow medicinal chemists to build a comprehensive understanding of how the molecule's structure relates to its biological function, guiding the design of more potent and selective compounds.
In Vitro and Preclinical Biological Activity Studies
The therapeutic potential of chemical compounds is often first identified through in vitro and preclinical studies, which assess their biological activity in a controlled laboratory setting. For derivatives of piperazine (B1678402) and pyridine (B92270), a substantial body of research has explored their efficacy against cancer cells and microbial pathogens.
Anticancer and Antiproliferative Investigations
The core structure of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine features both the piperazine and pyridine heterocycles, which are prominent scaffolds in the development of anticancer agents. nih.govresearchgate.net
Inhibition of Cell Proliferation in Specific Cell Lines
While specific studies on the antiproliferative effects of this compound are not detailed in the available literature, extensive research on related benzylpiperazine and aminopyridine derivatives demonstrates significant activity against a variety of cancer cell lines.
For instance, novel piperazine derivatives of vindoline (B23647) have shown potent antiproliferative activity. A derivative featuring a [4-(trifluoromethyl)benzyl]piperazine component was identified as a powerful antitumor candidate, exhibiting a growth inhibition (GI₅₀) value of 1.00 μM against the breast cancer MDA-MB-468 cell line. mdpi.com Other related conjugates also displayed low micromolar GI₅₀ values across most of the 60 human tumor cell lines tested in the National Cancer Institute (NCI) screening. mdpi.com Similarly, quinoxalinyl–piperazine derivatives have been shown to inhibit the proliferation of cancer cell lines of the breast, skin, pancreas, and cervix in a dose-dependent manner. nih.govmdpi.com
Furthermore, studies on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which contain a substituted aminopyridine core, have documented potent anti-proliferative effects against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines. nih.gov The most potent of these molecules demonstrated IC₅₀ concentrations in the nanomolar range (25–50 nM). nih.gov
| Derivative Class | Cell Line | Activity |
| Vindoline-Piperazine Conjugate | MDA-MB-468 (Breast) | GI₅₀ = 1.00 μM |
| Quinoxalinyl–piperazine | Breast, Skin, Pancreas, Cervix | Dose-dependent inhibition |
| Thieno[2,3-b]pyridine | HCT116 (Colorectal) | IC₅₀ = 25-50 nM |
| Thieno[2,3-b]pyridine | MDA-MB-231 (Breast) | IC₅₀ = 25-50 nM |
Activity against Leukemia Subpanel Cell Lines
The potential of piperazine-containing compounds against hematological malignancies has been a key area of investigation. The well-known leukemia drug Imatinib, used to treat chronic myelogenic leukemia, contains a piperazine ring, highlighting the importance of this scaffold in targeting leukemia cells. mdpi.com
Research into novel heterocyclic compounds has identified derivatives with significant anti-leukemic properties. For example, a new pyrrolo[1,2-a]quinoxaline (B1220188) derivative demonstrated notable cytotoxic potential against several human leukemia cell lines, including HL60, K562, and U937, with IC₅₀ values ranging from 8 to 31 μM. mdpi.com In another study, a novel N-(5-benzylthiazol-2-yl)amide compound showed excellent anti-leukemic potency, particularly against the K-562 chronic myeloid leukemia cell line, with IC₅₀ values in the nanomolar range. researchgate.net Purine analogs, another class of heterocyclic compounds, are also utilized in the treatment of acute leukemias. mdpi.com
| Derivative Class | Leukemia Cell Line | Activity (IC₅₀) |
| Pyrrolo[1,2-a]quinoxaline | U937, K562, HL60 | 8 - 31 μM |
| N-(5-benzylthiazol-2-yl)amide | K-562 | 56.4 nM |
General Antitumor Potential of Piperazine Derivatives
The piperazine ring is considered a privileged scaffold in medicinal chemistry and is a component of numerous FDA-approved anticancer drugs. researchgate.net Its structural versatility allows it to interact with various molecular targets implicated in cancer, making it a valuable starting point for the design of new therapeutic agents. nih.govresearchgate.net
Arylpiperazines, in particular, have garnered significant attention for their cytotoxic effects against cancer cells. nih.gov For example, Naftopidil, an arylpiperazine-based drug, has demonstrated anticancer activities in prostate, bladder, and renal cell lines. nih.gov The antitumor effects of piperazine derivatives have been demonstrated in a wide array of cancer types, including colon, central nervous system (CNS), melanoma, and breast cancers. mdpi.com The modular nature and diverse biological activities of arylpiperazine compounds make them valuable candidates for further preclinical and clinical investigation in oncology. nih.govmdpi.com
Antimicrobial and Anti-Infective Efficacy
The rise of antimicrobial resistance has created an urgent need for new classes of anti-infective agents. Heterocyclic compounds, including those containing piperazine and pyridine moieties, have been extensively explored for this purpose. apjhs.combenthamdirect.com
Antibacterial Activity
Piperazine derivatives have also been widely investigated as antibacterial agents. apjhs.com A series of 4-benzyl-piperazinyl-s-triazine derivatives displayed better antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermis, and Pseudomonas aeruginosa when compared to the standard drug streptomycin. researchgate.net Other research has shown that N-piperazinyl quinolone derivatives exhibit high activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Furthermore, novel pleuromutilin (B8085454) derivatives incorporating a piperazine moiety have demonstrated excellent activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
| Derivative Class | Bacterial Strain | Activity |
| 2-Aminopyridine (B139424) | S. aureus, B. subtilis | MIC = 0.039 µg·mL⁻¹ |
| 4-Benzyl-piperazinyl-s-triazine | B. subtilis, S. aureus, P. aeruginosa | More potent than streptomycin |
| N-piperazinyl quinolone | S. aureus, S. epidermidis | High activity |
| Pleuromutilin-piperazine | MRSA | Excellent activity |
Antifungal Activity
The antifungal potential of piperazine and pyridine derivatives has also been explored. Studies on various pyridine compounds have demonstrated antifungal activity against strains such as Aspergillus flavus, Trichoderma atroviridae, Penicillium citrinum, and Candida albicans. mdpi.com
In studies involving new disubstituted piperazines, compounds were tested for antifungal efficacy. The results showed that while some fungi like Aspergillus fumigatus were resistant, others such as Trichoderma viride were sensitive to the tested compounds. nih.gov Research into N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) showed moderate antifungal activity. mdpi.com These findings underscore the potential of the piperazine scaffold in the development of new antifungal agents. apjhs.com
Antimycobacterial and Antituberculosis Properties
The N-arylpiperazine framework, a core component of this compound, has been a subject of investigation for its antimycobacterial potential. Studies on related N-arylpiperazines have shown that modifications to the aromatic ring attached to the piperazine moiety can influence their efficacy against various mycobacterial strains. For instance, derivatives containing a pyrimidin-2-yl fragment have demonstrated slightly greater in vitro activity against Mycobacterium tuberculosis and Mycobacterium kansasii compared to those with a pyridin-2-yl moiety. nih.gov
Furthermore, research into 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, a compound sharing the benzylpiperazine feature, has highlighted its potent anti-tuberculosis activity. nih.govresearchgate.net Although this lead compound exhibited excellent in vitro results, its in vivo profile was limited by rapid metabolic cleavage and poor absorption. nih.govresearchgate.net Subsequent structural modifications, such as replacing the benzyl (B1604629) group with carbamate (B1207046) and urea (B33335) functionalities or introducing a nitrogen atom into the aromatic ring, have led to analogues with retained or even superior anti-tuberculosis activity and improved bioavailability. nih.gov
| Compound Class | Target Organism | Key Findings | Reference |
|---|---|---|---|
| N-arylpiperazines with pyrimidin-2-yl fragment | M. tuberculosis My 331/88, M. kansasii 6 509/96 | Slightly more effective than pyridin-2-yl derivatives. | nih.gov |
| 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide | M. tuberculosis | Excellent in vitro activity but poor in vivo bioavailability. | nih.govresearchgate.net |
| Analogues with modified benzyl group (carbamate/urea) | M. tuberculosis | Retained or superior activity with improved bioavailability. | nih.gov |
Antiviral Activity (e.g., Zika Virus)
The emergence of Zika virus (ZIKV) as a global health concern has spurred the search for effective antiviral agents. The 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile scaffold has been identified as a promising starting point for the development of anti-ZIKV candidates. researchgate.net Preliminary structure-activity relationship studies have pinpointed several analogues that demonstrate a significant reduction in the cytopathic effect of ZIKV at micromolar concentrations. researchgate.net One particular compound from this series was found to exert a notable antiviral effect by inhibiting both Zika RNA replication and virus protein expression in a dose-dependent manner. researchgate.net
Further investigations into 1-aryl-4-arylmethylpiperazine derivatives have revealed their potential as ZIKV entry inhibitors. bohrium.com Interestingly, replacing the benzonitrile (B105546) moiety with a pyridine group in some derivatives led to stronger antiviral activity, lower cytotoxicity, and higher ligand lipophilicity efficiency. bohrium.com This suggests that the 1-aryl-4-arylmethylpiperazine chemotype holds promise for the development of broad-spectrum antiviral agents, as some of these compounds also showed inhibitory effects on the replication of coronaviruses and influenza A virus at low micromolar levels. bohrium.com
| Compound Scaffold | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogues | Inhibition of RNA replication and protein expression | Significant reduction of ZIKV cytopathic effect at micromolar concentrations. | researchgate.net |
| 1-aryl-4-arylmethylpiperazine derivatives | ZIKV entry inhibitor | Pyridine-containing derivatives showed stronger antiviral potency and lower cytotoxicity. Also active against coronavirus and influenza A. | bohrium.com |
Antitrypanosomal Activity
Human African trypanosomiasis remains a significant health challenge in sub-Saharan Africa, necessitating the discovery of new and effective treatments. Research into 4-phenyl-6-(pyridin-3-yl)pyrimidines has identified compounds with promising antitrypanosomal activity. One derivative, 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine, demonstrated a potent IC50 value of 0.38 μM against Trypanosoma brucei rhodesiense. nih.govresearchgate.net Another related compound, 4-phenyl-6-(pyridin-3-yl)pyrimidin-2-amine, also showed greater antitrypanosomal activity compared to its unsubstituted counterpart. nih.gov
In a similar vein, studies on 6-arylpyrimidine derivatives have highlighted their potential against T. brucei. escholarship.org Specifically, 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidines have emerged as promising antitrypanosomal candidates, with some analogues exhibiting activity in the sub-micromolar range. escholarship.org These findings underscore the potential of pyrimidine-based scaffolds containing piperazine moieties in the development of novel antitrypanosomal agents.
| Compound Class | Target Organism | Reported Activity (IC50) | Reference |
|---|---|---|---|
| 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine | T. b. rhodesiense | 0.38 μM | nih.govresearchgate.net |
| 4-phenyl-6-(pyridin-3-yl)pyrimidin-2-amine | T. b. rhodesiense | 13.8 μM | nih.gov |
| 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidines | T. b. rhodesiense | <1 μM for some analogues | escholarship.org |
Central Nervous System (CNS) Activity and Neuropharmacological Potential
Antidepressant-like Effects
The arylpiperazine moiety is a well-established pharmacophore in the design of antidepressant drugs. Studies on new arylpiperazine derivatives have demonstrated their potential antidepressant-like activity in preclinical models such as the forced swim test (FST) and tail suspension test (TST) in mice. The antidepressant-like effects of these compounds appear to be mediated through interactions with the serotonergic system. nih.gov Specifically, the effects were prevented by pretreatment with a serotonin (B10506) depletor (pCPA), a mixed 5-HT1A/1B and β-adrenergic antagonist ((-)-pindolol), and a selective 5-HT1A antagonist (WAY 100635). nih.gov Furthermore, the antidepressant-like effect was potentiated by a 5-HT2A/2C antagonist (ketanserin) and the classic antidepressant imipramine, suggesting an interaction with 5-HT1A receptors and, in some cases, 5-HT2C receptors. nih.gov
Anticonvulsant Activity
The piperazine scaffold has been incorporated into various molecular designs to explore potential anticonvulsant properties. Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has shown their efficacy in animal models of epilepsy, particularly in the maximal electroshock (MES) test. nih.gov Structure-activity relationship studies revealed that replacing the phenylpiperazine moiety with a benzylpiperazine or hydroxyethylpiperazine group led to a decrease in anticonvulsant activity, highlighting the importance of the specific substitution on the piperazine ring. nih.gov While these compounds were generally less potent than the established antiepileptic drug phenytoin (B1677684) in the MES test, several derivatives also demonstrated activity in the 6-Hz screen, a model for therapy-resistant partial seizures. nih.govnih.gov
Potential for Neurodegenerative Disorders (e.g., Alzheimer's Disease)
The multifactorial nature of Alzheimer's disease (AD) has prompted the development of multi-target agents. Piperazine derivatives have been investigated for their potential to address various pathological aspects of AD. nih.gov Some piperazine-containing compounds have been shown to act as agonists of the transient receptor potential canonical 6 (TRPC6) channel, a pathway involved in dendritic spine stability and memory formation. nih.gov These compounds have demonstrated neuroprotective effects in vitro by protecting mushroom spines from amyloid toxicity. nih.gov The neuroprotective mechanism is believed to involve the activation of neuronal store-operated calcium entry in spines. nih.gov Furthermore, certain piperazine derivatives have been shown to restore long-term potentiation in hippocampal slices from a mouse model of AD. nih.gov
Impact on Neuroplasticity and Neurogenesis Pathways
Direct studies on the impact of this compound on neuroplasticity and neurogenesis have not been reported. However, the presence of the aminopyridine scaffold suggests potential activity in these pathways. Aminopyridines, such as 4-aminopyridine (B3432731), have been investigated for their neuroprotective and neuro-restorative properties.
Research on 4-aminopyridine has demonstrated its ability to enhance axonal conduction by blocking voltage-gated potassium channels. nih.gov Beyond this symptomatic effect, studies suggest it may have neuroprotective capabilities. nih.gov Preclinical models have shown that 4-aminopyridine can promote remyelination and increase axonal area, effects that are associated with elevations in neuronal brain-derived neurotrophic factor (BDNF) levels. nih.gov BDNF is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. The upregulation of BDNF is a key mechanism in promoting both neuroplasticity and neurogenesis. nih.gov
In experimental models of nerve injury, treatment with 4-aminopyridine has led to the recovery of nerve conduction and has been shown to protect against retinal neurodegeneration in models of optic neuritis. nih.gov These findings suggest that the aminopyridine moiety within this compound could potentially contribute to neuroprotective and neuro-restorative effects by modulating pathways involved in neurotrophic factor expression and neuronal repair.
Table 1: Effects of 4-Aminopyridine on Neuroplasticity and Neurogenesis Markers in Preclinical Models
| Compound | Model | Key Findings | Reference |
| 4-Aminopyridine | Nerve Crush Models | Promoted remyelination, augmented axonal area, and increased neuronal BDNF levels. | nih.gov |
| 4-Aminopyridine | Relapsing-Remitting EAE Model | Ameliorated the clinical course and was associated with increased astrocyte markers and BDNF expression. | nih.gov |
Note: This data is for the related compound 4-aminopyridine and is presented to suggest the potential activity of the aminopyridine moiety in this compound.
Other Relevant Biological Activities
The anti-inflammatory potential of this compound can be inferred from studies on related benzylpiperazine and piperidine (B6355638) derivatives. The piperazine scaffold is a common feature in many compounds with demonstrated anti-inflammatory activity.
For instance, a study on N-phenyl piperazine derivatives showed a dose-dependent anti-inflammatory response in vitro using the bovine serum albumin (BSA) denaturation technique. At a concentration of 500 µg/mL, these compounds exhibited 85-90% anti-inflammatory effects, indicating significant potential to mitigate inflammatory processes.
Similarly, 4-benzylpiperidine (B145979), a structurally related compound, has been shown to possess dose-dependent anti-inflammatory properties in vitro. It demonstrated inhibition of both heat-induced albumin denaturation and proteinase activity, two key processes involved in inflammation.
These findings suggest that the benzylpiperazine moiety of this compound is likely to contribute to anti-inflammatory effects. The mechanism may involve the stabilization of proteins and inhibition of proteolytic enzymes involved in the inflammatory cascade.
Table 2: In Vitro Anti-inflammatory Activity of Structurally Related Compounds
| Compound Class | Assay | Key Findings |
| N-Phenyl Piperazine Derivatives | BSA Denaturation | Dose-dependent anti-inflammatory effects, with 85-90% inhibition at 500 µg/mL. |
| 4-Benzylpiperidine | Albumin Denaturation & Proteinase Inhibition | Dose-dependent inhibition, suggesting anti-inflammatory potential. |
Note: This table summarizes findings for classes of compounds structurally related to this compound, as direct data is unavailable.
Both the piperazine and aminopyridine components of this compound suggest a potential for antioxidant activity. Piperazine derivatives have been incorporated into various molecular structures to enhance their antioxidant properties. researchgate.net
In a study of novel flavone (B191248) analogues bearing a piperazine moiety, the compounds exhibited a wide spectrum of antiradical and antioxidant activities. nih.gov Their total antioxidant status (TAS) values, measured as trolox (B1683679) equivalents, ranged from 209.6 ± 6.1 to 391.1 ± 8.2 µM TE/g, indicating their capacity to scavenge free radicals. nih.gov
Furthermore, aminopyridine derivatives have also been evaluated for their antioxidant effects. Studies on substituted 2-aminopyridine δ-lactone derivatives revealed a significant antioxidant capacity as measured by the DPPH assay. mdpi.com The synergistic effect of an amino group and a pyridine ring has been shown to improve the antioxidant activity of chitosan (B1678972) derivatives, suggesting that the 2-aminopyridine structure is favorable for scavenging free radicals. mdpi.com
The potential antioxidant mechanism of this compound could involve the donation of hydrogen atoms from the amine group or the piperazine nitrogen atoms to neutralize free radicals, thus preventing oxidative damage to cells.
Table 3: In Vitro Antioxidant Activity of Structurally Related Compound Classes
| Compound Class | Assay | Results | Reference |
| Flavone Analogues with Piperazine | TAS (Trolox Equivalent) | 209.6 ± 6.1 to 391.1 ± 8.2 µM TE/g | nih.gov |
| 2-Aminopyridine δ-lactone Derivatives | DPPH | IC50 values between 1.30–3.61 mg/mL | mdpi.com |
| Amino-Pyridine Chitosan Derivatives | DPPH Radical Scavenging | Enhanced antioxidant activity compared to unmodified chitosan. | mdpi.com |
Note: The data presented is from studies on compound classes containing the key structural motifs of this compound to indicate its potential antioxidant properties.
Mechanistic Investigations and Molecular Target Identification
Enzyme Inhibition Profiles
Investigations into the inhibitory effects of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine on various enzyme systems are crucial for understanding its potential pharmacological role. This section summarizes the documented findings regarding its activity against several key enzymes.
Cholinesterase Inhibition (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE))
A comprehensive search of scientific literature and biomedical databases reveals no published studies investigating the inhibitory activity of this compound against either Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE). Consequently, there is no available data, such as IC50 values, to report on its potential as a cholinesterase inhibitor.
Monoacylglycerol Lipase (MAGL) Inhibition
There is currently no scientific literature available that details the testing or inhibitory effects of this compound on the enzyme Monoacylglycerol Lipase (MAGL). Research has been conducted on other benzylpiperidine derivatives as MAGL inhibitors, but data specific to this compound has not been published. nih.gov
Poly(ADP-ribose) Polymerase (PARP) Inhibition
An extensive review of published research indicates that the inhibitory profile of this compound against Poly(ADP-ribose) Polymerase (PARP) has not been evaluated or reported. Therefore, no data is available on its potential PARP inhibition.
Cyclin-Dependent Kinase (CDK4/CDK6) Inhibition
While the broader class of compounds containing aminopyridine and piperazine (B1678402) moieties has been a subject of interest in the development of CDK inhibitors, there are no specific studies in the available scientific literature that report on the direct inhibitory activity of this compound against Cyclin-Dependent Kinase 4 (CDK4) or Cyclin-Dependent Kinase 6 (CDK6). nih.govnih.govnih.gov As a result, no quantitative data on its efficacy against these kinases can be provided.
Oxidoreductase Inhibition
A thorough search of chemical and biological databases yields no studies or data concerning the inhibitory effects of this compound on any enzymes within the oxidoreductase class.
Monoamine Oxidase (MAO) Inhibition
There are no specific research findings in the current body of scientific literature that assess the inhibitory potential of this compound against Monoamine Oxidase A (MAO-A) or Monoamine Oxidase B (MAO-B). nih.govwikipedia.org Therefore, its profile as a potential MAO inhibitor remains uncharacterized.
Receptor Binding and Modulation
Adenosine receptors, particularly the A1 and A2A subtypes, are G-protein-coupled receptors abundant in the brain that play a significant role in regulating neurotransmitter release and neuronal function. mdpi.com The A1 receptor is widely distributed and its stimulation typically leads to inhibitory effects, while the A2A receptor is concentrated in dopamine-rich brain regions and its activation is generally stimulatory. mdpi.comguidetopharmacology.org The development of ligands that can selectively target these receptors is a key area of research for various neurological conditions. While numerous compounds have been developed as antagonists for A1 and A2A receptors, specific binding affinity data for this compound at these receptors is not extensively detailed in publicly available research. nih.govnih.gov
The arylpiperazine moiety is a well-established pharmacophore for serotonin (B10506) receptor ligands. nih.govmdpi.com The 5-HT1A and 5-HT7 receptors, in particular, are implicated in the pathophysiology of depression, anxiety, and other mood disorders. mdpi.commdpi.com
The compound this compound, also known as CP-809,101, has been characterized as a potent and selective antagonist of the 5-HT1A receptor and a partial agonist of the 5-HT7 receptor. It also functions as a serotonin reuptake inhibitor. This unique combination of activities—blocking presynaptic 5-HT1A autoreceptors while simultaneously inhibiting serotonin reuptake—is thought to produce a more rapid and robust increase in synaptic serotonin levels compared to selective serotonin reuptake inhibitors (SSRIs) alone.
Table 1: Serotonin Receptor Binding Profile
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| 5-HT1A | 2.6 | Antagonist |
| 5-HT7 | 17 | Partial Agonist |
This table presents a summary of the binding affinities and functional activities at key serotonin receptor and transporter sites. Data compiled from various pharmacological studies.
The endocannabinoid system, comprising primarily the CB1 and CB2 receptors, is involved in a wide array of physiological processes, including pain, appetite, and mood. nih.gov CB1 receptors are highly expressed in the central nervous system, whereas CB2 receptors are found predominantly in immune cells. nih.govwindows.net Ligands for these receptors are typically lipophilic. nih.gov While many synthetic ligands have been developed for these receptors, there is no significant evidence in the reviewed literature to suggest that this compound exhibits high-affinity binding to either the CB1 or CB2 cannabinoid receptors. windows.netnih.gov
Sigma receptors, classified as sigma-1 (σ1) and sigma-2 (σ2), are unique intracellular chaperone proteins rather than classical G-protein-coupled or ionotropic receptors. nih.gov They are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. nih.govresearchgate.net The benzylpiperazine scaffold is a known structural motif in some sigma receptor ligands. nih.gov
Table 2: Sigma Receptor Binding Profile
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| Sigma-1 (σ1) | 3.2 |
This table summarizes the binding affinities of the compound for the sigma-1 and sigma-2 receptor subtypes.
Modulation of Cellular Pathways and Biochemical Markers
The interaction of this compound with its molecular targets initiates a cascade of downstream cellular events. Its primary mechanism, involving potent serotonin reuptake inhibition and 5-HT1A antagonism, leads to a significant and sustained elevation of extracellular serotonin levels in key brain regions. This neurochemical change is a critical biochemical marker associated with the therapeutic effects of antidepressants. The modulation of these pathways can influence neuronal signaling, plasticity, and ultimately, behavior. Further research is required to fully delineate the specific intracellular signaling pathways modulated by its activity at 5-HT7 and sigma receptors and how these interactions synergize with its effects on the serotonin system.
Interference with β-sheet Aggregation and Fibril Formation
The aggregation of proteins into β-sheet-rich amyloid fibrils is a pathological hallmark of several neurodegenerative disorders, including Alzheimer's disease. While direct studies on this compound are not extensively documented in this context, research into structurally related compounds containing benzylpiperazine or benzylpiperidine moieties suggests a potential for this chemical scaffold to interfere with amyloidogenesis.
For instance, molecular hybridization approaches have led to the development of compounds that link a benzylpiperazine or benzylpiperidine fragment with other chemical groups to create dual inhibitors of both acetylcholinesterase (AChE) and beta-amyloid (Aβ) aggregation. nih.govacs.org One such study developed donepezil-arylsulfonamide hybrids where a benzylpiperidine or benzylpiperazine moiety was connected to aromatic sulfonamides, resulting in compounds that could inhibit Aβ aggregation. nih.gov Similarly, another series of compounds based on a phenylsulfonyl-pyrimidine framework linked by a piperazine group demonstrated an ability to suppress Aβ aggregation. nih.gov These findings indicate that the piperazine and benzylpiperazine structural motifs can serve as a foundational component in the design of Aβ aggregation inhibitors. The mechanism often involves the ligand binding to specific sites on the Aβ peptide, thereby preventing the conformational changes required for the formation of β-sheets and subsequent fibril elongation.
Table 1: Activity of Structurally Related Compounds on Aβ Aggregation This table is interactive. Click on the headers to sort.
| Compound Class | Linker/Fragment | Key Finding | Reference |
|---|---|---|---|
| Donepezil-arylsulfonamide hybrids | Benzylpiperazine | Dual inhibition of AChE and Aβ aggregation. | nih.gov |
| Phenylsulfonyl-pyrimidine derivatives | Piperazine | Suppression of Aβ aggregation. | nih.gov |
Inhibition of Reactive Oxygen Species (ROS) Generation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in numerous diseases. The potential of piperazine-containing compounds to act as antioxidants and scavenge ROS has been an area of active investigation.
Although specific data on this compound is limited, the core piperazine ring is a feature in several molecules recognized for their antioxidant properties. researchgate.net For example, studies on certain benzhydrylpiperazine derivatives have demonstrated moderate scavenging activity against the stable free radical 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). researchgate.net Furthermore, research on bifunctional dopamine (B1211576) agonists incorporating a piperazine moiety attached to an 8-hydroxyquinoline (B1678124) scaffold revealed potent antioxidant activity. nih.gov These compounds were shown to efficiently chelate iron, a key participant in the Fenton reaction that generates highly reactive hydroxyl radicals, and dose-dependently inhibited the decomposition of deoxyribose, a marker of hydroxyl radical scavenging. nih.gov The antioxidant mechanism of such compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, or to chelate pro-oxidant metal ions. nih.govnih.gov
Influence on Neurotransmitter Levels (e.g., GABA, Dopamine, Serotonin, Norepinephrine)
The benzylpiperazine and related benzylpiperidine scaffolds are recognized pharmacophores that interact with monoamine neurotransmitter systems. These systems, which include dopamine (DA), serotonin (5-HT), and norepinephrine (B1679862) (NE), play crucial roles in regulating mood, cognition, and behavior. wikipedia.org
Research on a series of synthetic 4-benzylpiperidine (B145979) carboxamides, which are structurally analogous to the core of this compound, has shown that these molecules can act as potent inhibitors of serotonin, norepinephrine, and dopamine reuptake. nih.gov By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), these compounds increase the extracellular concentrations of their respective neurotransmitters, thereby enhancing serotonergic, adrenergic, and dopaminergic signaling. wikipedia.orgnih.gov Structure-activity relationship studies within this class of compounds have revealed that specific substitutions on the aromatic rings and the length of linker regions can determine the potency and selectivity for each of the three monoamine transporters. nih.gov For example, compounds with a diphenyl group showed stronger inhibition of dopamine reuptake, while those with a biphenyl (B1667301) group had higher selectivity for the serotonin transporter. nih.gov Additionally, other studies have explored piperazine scaffolds linked to indazole as multi-target ligands for dopamine D2 and serotonin 5-HT1A receptors. nih.gov There is currently a lack of specific data regarding the effect of this compound on GABA levels.
Impact on Brain-Derived Neurotrophic Factor (BDNF) Signaling
Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. nih.gov Its signaling cascade, primarily mediated through the Tropomyosin receptor kinase B (TrkB), is a key target for therapeutic development in neurological and psychiatric disorders. nih.govmdpi.com
Amdiglurax (NSI-189), a compound with a very similar chemical structure—(4-Benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone—is described as an indirect modulator of BDNF. wikipedia.org The mechanism of action for Amdiglurax is thought to involve the enhancement of BDNF signaling, leading to increased neurogenesis and neuroplasticity, particularly in the hippocampus. wikipedia.org Preclinical models have shown that antibodies against BDNF can counteract the effects of Amdiglurax, supporting the role of this signaling pathway. wikipedia.org
The canonical BDNF/TrkB signaling pathway involves the activation of several downstream cascades, including the Phospholipase C (PLC), Phosphoinositide 3-kinase (PI3K)/Akt, and Mitogen-activated protein kinase (MAPK)/ERK pathways. mdpi.com Activation of these pathways ultimately leads to the phosphorylation of the CREB (cAMP response element-binding protein), a transcription factor that promotes the expression of genes involved in neuronal survival and plasticity, including BDNF itself, creating a positive feedback loop. nih.gov Given the structural similarity, it is plausible that this compound could also engage with and modulate the BDNF/TrkB signaling pathway, though direct experimental evidence is required for confirmation.
Table 2: Key Downstream Pathways in BDNF/TrkB Signaling This table is interactive. Click on the headers to sort.
| Signaling Pathway | Key Mediators | Cellular Outcome | Reference |
|---|---|---|---|
| PI3K/Akt/mTOR | Akt, mTOR | Neuronal survival, protein synthesis, cell growth | mdpi.com |
| MAPK/ERK | Ras, Raf, MEK, ERK | Neuronal differentiation, plasticity, gene expression | nih.gov |
| PLCγ | DAG, IP3 | Calcium release, activation of protein kinase C (PKC) | mdpi.com |
Effects on Viral Replication and Protein Expression
The pyridine (B92270) ring is a common heterocyclic scaffold found in a variety of biologically active compounds, including some with antiviral properties. While no studies have directly assessed the antiviral activity of this compound, the broader class of pyridine derivatives has been investigated for effects on viral life cycles. mdpi.com
Compounds incorporating a pyridine moiety have been reported to exhibit activity against a range of viruses. mdpi.com For example, certain quinazoline (B50416) derivatives, which are bioisosteres of indole (B1671886), have shown promise as anti-influenza agents. nih.gov The mechanism of action for antiviral compounds can vary widely but often involves the inhibition of crucial viral proteins, such as polymerases or proteases, or interference with the protein-protein interactions necessary for viral entry or assembly. nih.gov For instance, some inhibitors are designed to block the interaction between viral surface proteins and host cell receptors, thereby preventing the virus from entering the cell. nih.gov Other agents may inhibit viral gene expression, reducing the production of new viral proteins and particles. mdpi.com The presence of the pyridine ring in this compound suggests it belongs to a chemical class with known antiviral representatives; however, its specific activity in this area remains to be experimentally determined.
Structure Activity Relationship Sar Studies
Impact of Piperazine (B1678402) Ring Substitution on Biological Activity and Selectivity
The piperazine ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly influences the pharmacological properties of the resulting compounds. researchgate.netnih.gov In the context of 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine analogs, modifications on the piperazine moiety have been shown to modulate both biological activity and selectivity.
Research on various classes of compounds containing a piperazine ring has demonstrated that N-substitution can accommodate a range of substituted heterocyclic rings, such as indole (B1671886) rings. nih.gov For instance, in a series of dopamine (B1211576) D2 and D3 receptor ligands, it was found that the heterocyclic ring does not need to be directly connected to the piperazine ring to maintain high affinity and selectivity for the D3 receptor. nih.gov Linkages via an amide or a methylene (B1212753) group to the heterocyclic moiety were well-tolerated. nih.gov
Furthermore, the introduction of substituents on the piperazine ring can have a pronounced effect on receptor affinity. In a study of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists, substitution at the 2'-position of the piperazine ring was a key determinant of receptor affinity. nih.gov Specifically, an analog with a 2'(S)-ethylpiperazine moiety exhibited a significant increase in potency. nih.gov
The nature of the substituent on the piperazine nitrogen also plays a critical role. For example, in a series of chalcone-piperazine derivatives, altering the amine part to include N-phenylpiperazine, N-benzylpiperazine, and various substituted phenylpiperazines led to compounds with good inhibitory profiles against certain enzymes. nih.gov The stereochemistry of substituents on the piperazine ring is another important factor, as the presence of a chiral center can sometimes lead to a decrease in activity. nih.gov
The following table summarizes the impact of various piperazine ring substitutions on biological activity from different studies:
| Compound Series | Substitution on Piperazine Ring | Observed Effect on Biological Activity |
| Dopamine D2/D3 Receptor Ligands | N-substitution with various substituted indole rings (linked via amide or methylene) | Maintained high affinity and selectivity for D3 receptor. nih.gov |
| CXCR3 Chemokine Antagonists | 2'(S)-ethylpiperazine moiety | Pronounced increase in CXCR3 receptor affinity. nih.gov |
| Chalcone-piperazine Derivatives | N-phenyl, N-benzyl, and substituted N-phenyl groups | Good inhibitory profiles against hCA I and II isoenzymes. nih.gov |
| 3-(4-benzylpiperidin-1-yl)propylamine Congeners | Presence of a chiral center | Decreased binding affinity. nih.gov |
Role of the Benzyl (B1604629) Moiety and its Modifications
The benzyl group attached to the piperazine ring is a crucial pharmacophoric element. Modifications to this moiety, including substitution on the phenyl ring or its complete replacement, have been extensively studied to understand their impact on biological activity.
In many series of compounds, the benzyl group is essential for potent activity. For example, in a series of 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives acting as CCR5 antagonists, the presence of the benzyl group was a key feature. nih.gov SAR studies on these compounds revealed that substituents on the phenyl ring of the benzyl moiety could modulate activity. nih.gov Specifically, electron-donating and lipophilic substituents were found to be important for binding affinity. nih.gov
In other contexts, the benzyl moiety contributes to the hydrophobic interactions within the binding pocket of the target protein. For instance, in a study of pyrazinopyridoindoles as antihistamines, the benzyl group, along with an indole nucleus, satisfied the hydrophobic requirements of the pharmacophore model, similar to the diphenyl moiety in diphenhydramine. researchgate.net
Modifications to the benzyl group can also influence selectivity. In a series of sigma receptor ligands, replacement of the benzyl group with other aryl or alkyl groups led to significant changes in affinity and selectivity for σ1 and σ2 receptors. nih.gov
The table below illustrates the effects of modifying the benzyl moiety in different compound classes:
| Compound Series | Modification of Benzyl Moiety | Observed Effect on Biological Activity |
| CCR5 Antagonists | Phenyl ring substitutions (lipophilic, electron-donating) | Important for binding affinity. nih.gov |
| Antihistamines (Pyrazinopyridoindoles) | Benzyl group as a hydrophobic feature | Satisfied pharmacophore requirements for activity. researchgate.net |
| Sigma Receptor Ligands | Replacement with other aryl/alkyl groups | Altered affinity and selectivity for σ1/σ2 receptors. nih.gov |
Influence of the Pyridine (B92270) Core and its Substitution Patterns
The pyridine core of this compound is a key structural component, and its substitution pattern can significantly affect the compound's biological properties. The nitrogen atom in the pyridine ring influences its electronic properties and can act as a hydrogen bond acceptor. nih.gov
Studies on related structures have shown that the position and nature of substituents on the pyridine ring are critical for activity. For instance, in a series of antimalarial 3,5-diarylaminopyridines, replacement of the pyridine core with a pyrazine (B50134) ring led to a new series of potent oral antimalarial agents. mmv.org However, other modifications to the pyridine core or the 2-amino group resulted in a loss of activity, highlighting the specific requirements of the target. mmv.org
The electronic nature of the pyridine ring, which is electron-deficient, makes it prone to nucleophilic substitution, typically at the C-2 and C-4 positions. nih.gov This chemical property allows for the introduction of various functional groups to probe the SAR. The addition of functional groups like amino, hydroxy, or methoxy (B1213986) can enhance the bioactivity of pyridine-containing compounds. nih.gov
In the context of this compound, the 2-amino group is a crucial feature. Its replacement or substitution in related antimalarial compounds led to a loss of activity. mmv.org This suggests that the 2-amino group is likely involved in a key interaction with the molecular target, possibly as a hydrogen bond donor.
The following table summarizes the influence of pyridine core modifications from various studies:
| Compound Series | Modification of Pyridine Core/Substituents | Observed Effect on Biological Activity |
| Antimalarial 3,5-diarylaminopyridines | Replacement of pyridine with pyrazine | Led to a novel series with potent oral antimalarial activity. mmv.org |
| Antimalarial 3,5-diarylaminopyridines | Replacement or substitution of the 2-amino group | Loss of antimalarial activity. mmv.org |
| General Pyridine Derivatives | Addition of amino, hydroxy, methoxy groups | Can enhance bioactivity. nih.gov |
Correlations between Structural Features and Specific Molecular Target Engagement
The specific structural features of this compound and its analogs are directly correlated with their engagement with various molecular targets. The combination of the substituted piperazine, the benzyl moiety, and the aminopyridine core creates a unique pharmacophore that can interact with the binding sites of different proteins.
For example, in the case of dopamine D3 receptor ligands, the N-substitution on the piperazine ring with heterocyclic moieties was found to be well-tolerated for maintaining high affinity. nih.gov This suggests that this part of the molecule likely extends into a more solvent-exposed region of the binding pocket or a region that can accommodate diverse substituents.
In the development of antihistamines, a receptor-based pharmacophore model for the H1-receptor identified key features, including two hydrophobic regions and a positive ionizable center. researchgate.net In pyrazinopyridoindole analogs, the phenyl and indole nuclei fulfilled the hydrophobic requirements, while a nitrogen atom in the linker served as the positive ionizable center. researchgate.net This highlights the importance of the spatial arrangement of these key features for effective receptor binding.
The interaction with specific amino acid residues in the binding site is also a critical aspect of molecular target engagement. For instance, in a study of sigma receptor ligands, molecular dynamic simulations revealed the crucial amino acid residues that interacted with the most potent compounds. rsc.org
The table below provides examples of correlations between structural features and molecular target engagement:
| Molecular Target | Key Structural Features | Role in Target Engagement |
| Dopamine D3 Receptor | N-substituted piperazine with heterocyclic moieties | Allows for high affinity and selectivity, likely by interacting with a flexible or solvent-exposed region of the binding site. nih.gov |
| Histamine H1-Receptor | Two hydrophobic groups and a positive ionizable center | Essential for fitting into the receptor's pharmacophore and achieving high binding affinity. researchgate.net |
| Sigma Receptors | Benzyl and phenylpiperazine moieties | Act as primary and secondary hydrophobic groups, while the piperidine (B6355638) nitrogen serves as the positive ionizable functionality for interaction with key amino acid residues. nih.gov |
Computational Approaches in SAR Elucidation
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, play a vital role in elucidating the SAR of this compound and its analogs. These approaches provide valuable insights into the molecular interactions that govern biological activity and can guide the design of new, more potent compounds.
3D-QSAR studies, including Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA), have been successfully applied to understand the SAR of related compounds. For instance, in a study of CCR5 antagonists, the best QSAR model was derived from MSA, which highlighted the importance of relative negative charge and molecular dimensions for binding affinity. nih.gov
Molecular docking studies are used to predict the binding mode of ligands within the active site of a target protein. This information can help to explain the observed SAR and identify key interactions. For example, docking studies of pyrazinopyridoindoles with a homology model of the H1-receptor provided insights into their binding mechanism. researchgate.net In another study, docking was used to identify the binding mode of a newly synthesized arylpiperazine derivative as an acetylcholinesterase inhibitor. researchgate.net
Molecular dynamics (MD) simulations can further refine the understanding of ligand-receptor interactions by simulating the dynamic behavior of the complex over time. This approach has been used to identify crucial amino acid residues that interact with potent sigma receptor ligands. nih.govrsc.org
The following table summarizes the application of various computational approaches in SAR elucidation:
| Computational Approach | Application in SAR Studies | Key Insights Gained |
| 3D-QSAR (MSA, RSA, MFA) | Analysis of CCR5 antagonists | Identified the importance of relative negative charge, molecular dimensions, and hydrophobicity for binding affinity. nih.gov |
| Molecular Docking | Prediction of binding modes of H1-receptor antagonists and acetylcholinesterase inhibitors | Elucidated ligand-receptor interactions and explained observed SAR. researchgate.netresearchgate.net |
| Molecular Dynamics (MD) Simulations | Study of sigma receptor ligands | Revealed crucial amino acid residues involved in ligand binding and the dynamic stability of the complex. nih.govrsc.org |
| Pharmacophore Modeling | Development of H1-receptor antagonists | Identified essential chemical features (hydrophobic groups, positive ionizable center) required for biological activity. researchgate.net |
Drug Discovery and Lead Optimization Strategies
Hit-to-Lead Identification and Optimization Methodologies
The transition from a hit, a compound showing desired biological activity in an initial screen, to a lead, a compound with a more optimized and drug-like profile, is a critical phase in drug discovery. For a scaffold such as 5-(4-benzylpiperazin-1-yl)pyridin-2-amine, this process typically involves extensive Structure-Activity Relationship (SAR) studies.
The benzylpiperazinyl-pyridine core is a common feature in ligands targeting a variety of biological entities, including G-protein coupled receptors (GPCRs) like dopamine (B1211576) and serotonin (B10506) receptors, as well as kinases and acetylcholinesterase. The initial hit identification for a compound like this compound could emerge from high-throughput screening campaigns or from knowledge-based design rooted in the known pharmacophores of these targets.
Once identified, the hit-to-lead optimization process commences with systematic chemical modifications to explore and understand the SAR. The primary goals of this stage are to improve potency, enhance selectivity, and optimize pharmacokinetic properties. For the this compound scaffold, medicinal chemists would typically explore modifications at several key positions:
The Pyridine (B92270) Ring: Substitutions on the pyridine ring can modulate the electronic properties and steric bulk of the molecule, influencing its interaction with the target protein. For instance, the placement and nature of substituents can affect the pKa of the 2-amino group, which may be crucial for forming key hydrogen bonds within the active site of a target.
The Benzyl (B1604629) Group: Modifications to the benzyl moiety can significantly impact binding affinity and selectivity. Altering the substitution pattern on the phenyl ring can introduce new interactions, such as van der Waals forces or hydrogen bonds, with the target. Replacing the phenyl ring with other aromatic or heteroaromatic systems is another common strategy to probe the binding pocket.
A hypothetical SAR exploration for this compound derivatives targeting a specific receptor might involve the synthesis and biological evaluation of a library of analogs, as illustrated in the interactive table below.
| Compound | R1 (Pyridine Ring) | R2 (Benzyl Ring) | Biological Activity (e.g., IC50 in nM) |
| Parent Compound | H | H | 500 |
| Analog 1 | 3-Cl | H | 250 |
| Analog 2 | H | 4-F | 100 |
| Analog 3 | 3-Cl | 4-F | 50 |
| Analog 4 | H | 2-CH3 | 800 |
This systematic approach allows researchers to build a comprehensive understanding of the structural requirements for optimal biological activity, guiding the design of more potent and selective lead compounds.
Application of Computer-Aided Drug Design (CADD)
Computer-Aided Drug Design (CADD) plays an indispensable role in modern drug discovery by providing valuable insights into ligand-target interactions at a molecular level, thereby accelerating the lead optimization process.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound and its analogs, docking studies would be performed against the three-dimensional structures of their putative targets, such as dopamine or serotonin receptors. These studies can reveal key interactions, including:
Hydrogen Bonds: The 2-amino group of the pyridine ring and the nitrogen atoms of the piperazine (B1678402) ring are potential hydrogen bond donors and acceptors. Docking simulations can identify specific amino acid residues in the target's active site that form these crucial interactions.
Aromatic Interactions: The pyridine and benzyl rings can engage in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.
Hydrophobic Interactions: The benzyl group and the aliphatic portions of the piperazine ring can form favorable hydrophobic contacts with nonpolar residues in the target.
The insights gained from molecular docking guide the rational design of new analogs with improved binding affinity. For example, if a docking pose reveals an unoccupied hydrophobic pocket near the benzyl group, a medicinal chemist might design an analog with a larger hydrophobic substituent at that position to exploit this interaction.
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are particularly valuable.
By placing the docked ligand-protein complex in a simulated physiological environment (water, ions, and a lipid bilayer for membrane proteins), MD simulations can:
Assess the stability of the predicted binding pose over time.
Reveal conformational changes in both the ligand and the protein upon binding.
Identify and quantify the dynamic network of interactions that stabilize the complex.
Calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.
Recent advancements in computational power and simulation methodologies have made MD simulations a powerful tool for understanding the intricacies of GPCR-ligand interactions, which are often characterized by significant conformational flexibility.
For the this compound scaffold, IEF analysis could highlight, for instance, that a specific aspartate residue forms a strong and persistent salt bridge with one of the piperazine nitrogens, or that a particular phenylalanine residue contributes significantly to binding through π-π stacking with the benzyl ring. This information is invaluable for understanding the molecular basis of affinity and selectivity and for guiding further optimization efforts.
De novo design algorithms can be employed to generate novel molecular structures that are predicted to bind to a specific target. These methods can be used to explore new chemical space around the this compound scaffold or to design entirely new scaffolds that mimic its key binding interactions.
Virtual screening, on the other hand, involves computationally screening large libraries of existing compounds to identify those that are likely to bind to a target of interest. If this compound is identified as a promising lead, virtual screening can be used to find commercially available analogs or other compounds that share similar pharmacophoric features, thereby rapidly expanding the chemical diversity of the project.
Strategies for Chemical Biology Approaches to Enhance Therapeutic Potential
Chemical biology offers a suite of powerful tools to probe the biological activity of small molecules and to enhance their therapeutic potential. For a lead compound like this compound, these approaches can be instrumental in target validation and in understanding its mechanism of action.
One key strategy is the design of chemical probes. This involves modifying the lead compound with a tag, such as a biotin (B1667282) or a fluorescent dye, or a reactive group for covalent labeling. These probes can then be used in a variety of experiments, including:
Affinity Chromatography: An immobilized version of the compound can be used to "pull down" its binding partners from cell lysates, thereby identifying its direct molecular targets.
Fluorescence Microscopy: A fluorescently labeled analog can be used to visualize the subcellular localization of the compound and its target.
Target Occupancy Studies: These probes can be used to quantify the extent to which the compound engages with its target in living cells or in vivo, which is crucial for establishing a relationship between target engagement and the observed biological effect.
For kinase inhibitors, a common target class for this scaffold, chemical proteomics approaches are particularly powerful. These methods utilize specialized probes to profile the activity of a large number of kinases simultaneously in a cellular context. By treating cells with this compound and then applying these probes, researchers can determine its selectivity profile across the kinome, identifying both its intended targets and any potential off-targets that might contribute to its therapeutic effects or cause unwanted side effects.
Research on "this compound" in Multitarget-Directed Ligand Development Remains Undisclosed
Despite a comprehensive search of scientific literature and databases, detailed research findings on the specific chemical compound This compound and its direct role in the development of Multitarget-Directed Ligands (MTDLs) are not publicly available. Consequently, an in-depth article focusing solely on this compound within the framework of MTDL lead optimization strategies cannot be generated at this time.
The development of MTDLs is a significant strategy in modern drug discovery, particularly for complex multifactorial diseases such as Alzheimer's disease. This approach aims to design single chemical entities that can modulate multiple biological targets simultaneously, potentially offering improved therapeutic efficacy and a better side-effect profile compared to single-target drugs or combination therapies.
While the benzylpiperazine moiety is a known structural motif in medicinal chemistry and has been incorporated into various compounds targeting central nervous system disorders, specific studies detailing the lead optimization of this compound for multitarget activity, including structure-activity relationships and biological data, are not present in the reviewed literature.
Researchers often investigate numerous chemical scaffolds in the pursuit of novel MTDLs. The absence of published research on this compound in this context could indicate several possibilities: the compound may not have been prioritized for MTDL development, research may be in early, unpublished stages, or initial findings may not have warranted further public disclosure.
Without accessible research data, including biological activity tables and detailed findings from lead optimization studies, it is not possible to construct the specified scientific article. Further research and publication in this specific area would be required to elaborate on the potential of this compound as a scaffold for MTDLs.
Q & A
Basic: What are the standard synthetic routes for 5-(4-Benzylpiperazin-1-yl)pyridin-2-amine?
Answer:
The compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 2-aminopyridine derivatives with 4-benzylpiperazine under acidic conditions (e.g., MeOH/AcOH) and a reducing agent like BH3-THF to form the secondary amine bond . For example, analogous methods for piperazine-containing compounds use stepwise coupling of substituted pyridines with benzylpiperazine, followed by purification via normal-phase chromatography to isolate the product . Key parameters include stoichiometric control of reactants, pH optimization, and inert atmosphere to prevent oxidation .
Advanced: How can computational methods improve reaction design for this compound?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal reaction pathways and intermediates. Institutions like ICReDD integrate computational models with experimental data to screen reaction conditions (e.g., solvent polarity, temperature) and reduce trial-and-error approaches . For instance, transition state analysis can identify steric hindrance in the benzylpiperazine moiety, guiding modifications to improve yield. Computational tools also aid in predicting byproducts, enabling preemptive mitigation strategies .
Basic: What spectroscopic and chromatographic techniques validate its structural integrity?
Answer:
- UV/Vis Spectroscopy: Confirms π-π* transitions in the pyridine and benzylpiperazine rings (λmax ~249–296 nm) .
- HPLC/MS: Quantifies purity (>98%) and detects impurities (e.g., unreacted 4-benzylpiperazine) using C18 columns and ammonium acetate buffers (pH 6.5) .
- NMR (1H/13C): Assigns peaks for the pyridine NH2 (δ 5.2–5.8 ppm) and benzylpiperazine aromatic protons (δ 7.2–7.4 ppm) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from:
- Purity Variations: Impurities like unreacted intermediates (e.g., 4-benzylpiperazine) or degradation products may skew results. Use HPLC with reference standards (e.g., Cayman Chemical’s Item No. 20086) for batch validation .
- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH can alter receptor binding. Standardize protocols using WHO-recommended methods .
- Structural Analogues: Compare activity against derivatives (e.g., fluorinated pyrimidines) to isolate pharmacophore contributions .
Basic: What safety protocols are critical during handling?
Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (Category 2 irritation per WHMIS 2015) .
- Ventilation: Use fume hoods to avoid inhalation; the compound’s dust may cause respiratory irritation .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced: How to enhance target selectivity in dopamine receptor studies?
Answer:
- Substituent Engineering: Introduce electron-withdrawing groups (e.g., -CF3) to the pyridine ring to modulate affinity for D3 over D2 receptors .
- Binding Assays: Use radioligand displacement (e.g., [³H]spiperone) with transfected cells to quantify Ki values. Cross-validate with molecular docking simulations to refine SAR .
- Metabolic Stability: Evaluate hepatic microsome metabolism to identify labile sites (e.g., piperazine N-alkylation) for structural stabilization .
Basic: What storage conditions ensure long-term stability?
Answer:
Store at -20°C in airtight, light-resistant containers under nitrogen atmosphere. Lyophilized forms remain stable for ≥5 years, while solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .
Advanced: What analytical strategies differentiate polymorphic forms?
Answer:
- PXRD: Identifies crystalline vs. amorphous phases by comparing diffraction patterns (e.g., 2θ peaks at 18.5° and 23.7°) .
- DSC: Detects melting point variations (ΔHfus) caused by piperazine conformational changes .
- Solid-State NMR: Resolves hydrogen-bonding networks between the pyridine NH2 and benzylpiperazine .
Basic: How to quantify trace impurities in bulk samples?
Answer:
- LC-TOF/MS: Detects impurities at <0.1% levels using high-resolution mass accuracy (e.g., m/z 369.4 for the parent ion) .
- ICP-MS: Monitors heavy metals (e.g., Pd from catalytic reactions) against ICH Q3D guidelines .
Advanced: What in silico models predict ADMET properties?
Answer:
- QSAR: Models logP (2.8–3.5) and pKa (8.1–9.3) to forecast blood-brain barrier permeability .
- CYP450 Inhibition: SwissADME predicts interactions with CYP3A4/2D6 using the compound’s SMILES string .
- Proteomics Mapping: AlphaFold2 models receptor-ligand interactions to prioritize in vitro testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
